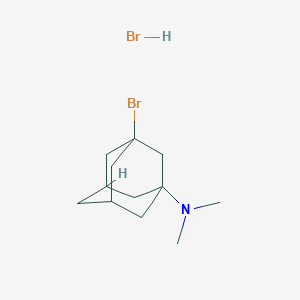

(3-bromo-1-adamantyl)dimethylamine hydrobromide

Description

Properties

IUPAC Name |

3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrN.BrH/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12;/h9-10H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXFSYWKMUHPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)(C2)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Conditions

- The bromination step is carried out on 1,3-dimethyladamantane or related adamantane substrates using elemental bromine.

- A catalytic amount of hydrobromic acid (HBr) in acetic acid is employed to promote the bromination reaction.

- Bromine itself acts as both reagent and medium, often eliminating the need for additional solvents.

- The molar ratio of bromine to substrate is typically 4 to 5 equivalents to ensure complete bromination.

- The reaction temperature is maintained between 0°C and 55°C, preferably 20°C to 50°C, to control the exothermic nature of bromination and minimize by-products.

- Bromine is added dropwise to control reaction heat and improve selectivity.

Reaction Time and Workup

- The reaction mixture is maintained at the target temperature for approximately 8 to 12 hours to ensure completion.

- After completion, excess bromine is recovered by distillation under atmospheric pressure.

- The brominated intermediate (such as 1-bromo-3,5-dimethyladamantane) is isolated by standard laboratory techniques.

Advantages of This Method

- The use of catalytic HBr and acetic acid improves reaction rate and selectivity.

- Avoids hazardous conditions by controlling temperature and bromine addition.

- High yield and purity of brominated intermediates are achieved.

- Economically viable for scale-up due to reduced solvent use and efficient bromine recovery.

Amination to Form (3-bromo-1-adamantyl)dimethylamine

Amination Reaction

- The brominated adamantane intermediate is reacted with dimethylamine or its equivalent.

- This nucleophilic substitution typically occurs under heating conditions to facilitate displacement of bromine by the dimethylamine group.

- Reaction temperatures reported range from 180°C to 220°C for prolonged periods (e.g., 12 hours) when using adamantyl bromide and dimethylamine.

Salt Formation

- The free amine product is subsequently converted to its hydrobromide salt by treatment with hydrobromic acid.

- This salt formation stabilizes the amine and improves its handling and storage properties.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Bromination | Bromine (4-5 eq), catalytic HBr, acetic acid | 0 - 55 (20-50 preferred) | 8 - 12 | Dropwise bromine addition; exothermic |

| Workup after bromination | Distillation to recover excess bromine | Atmospheric | - | Isolation of brominated intermediate |

| Amination | Brominated adamantane + dimethylamine | 180 - 220 | ~12 | High temperature needed for substitution |

| Salt formation | Hydrobromic acid | Ambient | 1 - 2 | Formation of hydrobromide salt |

Detailed Research Findings and Considerations

- The bromination step is critical and must be carefully controlled to avoid over-bromination or formation of polybrominated by-products.

- The catalytic role of HBr in acetic acid medium enhances bromine reactivity and selectivity toward the desired 3-bromo position.

- The absence of additional solvents besides acetic acid and bromine reduces waste and simplifies purification.

- Amination at elevated temperatures ensures complete conversion of the bromide to the dimethylamine derivative.

- The hydrobromide salt is typically isolated by crystallization from suitable solvents, improving compound stability.

- Safety considerations include managing the exothermic bromination and handling of bromine and hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethyladamantan-1-amine;hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of N,N-dimethyladamantan-1-amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted adamantane derivatives, while oxidation reactions can produce adamantanone or other oxidized products .

Scientific Research Applications

Pharmaceutical Research

One of the primary applications of (3-bromo-1-adamantyl)dimethylamine hydrobromide lies in pharmaceutical research. The compound is being explored for its potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. This interest stems from the compound's structural similarity to other biologically active adamantane derivatives, which have demonstrated efficacy in treating neurological disorders.

Case Studies

- Neurotransmitter Receptor Interaction : Preliminary studies indicate that compounds with similar structures may exhibit binding affinity to receptors such as NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function. This suggests potential therapeutic applications in neurodegenerative diseases.

- Synthesis of Bioactive Compounds : The compound serves as a precursor for the synthesis of various bioactive molecules, including analogs of known pharmaceuticals like Memantine, which is used for Alzheimer's disease treatment. The synthesis involves bromination processes that enhance the compound's reactivity, facilitating further chemical transformations .

Chemical Synthesis

The compound is utilized in the synthesis of other adamantane derivatives, which are important in materials science and organic chemistry. Its high reactivity allows it to participate in various polymerization reactions, leading to the formation of thermally stable polymers and materials with diamond-like properties.

Material Science

In material science, this compound is studied for its potential use in developing advanced materials, including high-energy fuels and oils. The adamantane structure provides exceptional thermal stability, making these derivatives suitable for applications requiring robust materials.

Mechanism of Action

The mechanism of action of (3-bromo-1-adamantyl)dimethylamine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to target molecules. Additionally, the adamantane core provides structural rigidity, enhancing the compound’s stability and interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane Derivatives

- 3-Bromo-N,N-dimethyladamantane-1-carboxamide (CAS: 880-51-3):

- Structural Difference : Replaces the dimethylamine group with a carboxamide (-CONH₂), altering hydrogen-bonding capacity and reactivity.

- Applications : Carboxamide derivatives are often explored in medicinal chemistry for protease inhibition, whereas dimethylamine derivatives may target ion channels due to their basicity .

- Molecular Weight : ~338.1 g/mol (vs. 339.0 g/mol for the dimethylamine analog) .

Linear Alkyl Bromo-Amines

- 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS: 584-30-7):

- Structure : A linear three-carbon chain with bromine and dimethylamine groups.

- Molecular Weight : 246.97 g/mol (vs. 339.0 g/mol for the adamantane analog), leading to higher solubility in polar solvents .

- Applications : Linear analogs are used as intermediates in surfactant synthesis, whereas adamantane derivatives are prioritized in CNS drug development due to enhanced blood-brain barrier penetration .

Brominated Heterocyclic Amines

- 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34, ): Structure: Combines brominated indole and imidazole rings with a phenethyl group. Melting Point: 141–142°C (vs. unreported for the adamantane derivative), reflecting structural rigidity from aromatic stacking .

Comparative Data Table

Research Findings and Implications

- Adamantane Rigidity : The adamantane backbone confers metabolic stability and binding affinity to hydrophobic targets (e.g., viral proteins or neurotransmitter receptors) .

- Bromine Effects : Bromine increases lipophilicity and electrophilicity, facilitating nucleophilic substitution reactions in drug derivatization .

- Salt Formation : Hydrobromide salts improve bioavailability, critical for CNS-targeting compounds .

Biological Activity

(3-bromo-1-adamantyl)dimethylamine hydrobromide is a compound that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of adamantane, characterized by a bromine atom at the 3-position and a dimethylamino group. Its structure can be represented as follows:

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, exhibit significant antiviral activities. Adamantane compounds are known for their efficacy against viruses such as influenza and have been studied for their potential against other viral pathogens. The mechanism typically involves the inhibition of viral uncoating or replication processes .

Antimicrobial Effects

Studies have shown that compounds with adamantane structures possess antibacterial and antifungal properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria . The presence of the dimethylamino group may enhance the compound's lipophilicity, facilitating better membrane penetration.

Anticancer Activity

The potential anticancer properties of adamantane derivatives have been explored in various studies. Compounds related to this compound have shown selective cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy. The exact mechanism is still under investigation but may involve apoptosis induction and interference with cell cycle progression .

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of adamantane derivatives, this compound was tested against influenza virus strains. Results indicated an IC50 value of approximately 0.5 µM, suggesting potent antiviral activity comparable to established antiviral agents like amantadine .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, disrupting their integrity.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes necessary for viral replication and bacterial growth.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-bromo-1-adamantyl)dimethylamine hydrobromide, and how can purity be validated?

- Methodology : A multi-step synthesis approach is typical for adamantane derivatives. Bromination at the 3-position of 1-adamantylamine can be achieved using bromine or N-bromosuccinimide under controlled conditions. Subsequent reaction with dimethylamine in the presence of a coupling agent (e.g., EDC/HOBt) forms the dimethylamine adduct. The hydrobromide salt is precipitated using HBr in a polar solvent (e.g., ethanol).

- Purity Validation : Use melting point analysis (e.g., 126–128°C range as a reference for hydrobromide salts ), / NMR to confirm structural integrity (e.g., adamantane proton shifts at δ 1.6–2.2 ppm ), and IR spectroscopy to verify bromide counterion absorption (~2500 cm) . LC-MS or elemental analysis ensures stoichiometric purity.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : NMR identifies adamantane protons and dimethylamine methyl groups (δ 2.2–2.5 ppm). NMR confirms quaternary carbons in the adamantane framework .

- IR : Peaks at ~3400 cm (N-H stretch) and ~2500 cm (HBr salt) .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate neuropharmacological activity, given its structural similarity to hydrobromide-based neuroactive agents?

- Experimental Design :

- Model Selection : Use scopolamine hydrobromide-induced dementia models in rodents (e.g., Swiss albino mice) to assess cognitive effects. Inject 20 mg/kg scopolamine i.p. to induce deficits .

- Dosing : Administer the compound orally (p.o.) at 10–50 mg/kg for 14–28 days. Include positive controls (e.g., donepezil) and vehicle groups .

- Endpoints : Evaluate acetylcholinesterase (AChE) activity in brain homogenates and behavioral metrics (Morris water maze, passive avoidance) .

Q. What strategies resolve contradictions in solubility data across different solvent systems for hydrobromide salts?

- Methodology :

- Solubility Profiling : Compare solubility in aqueous buffers (pH 1–7.4), DMSO, and ethanol using UV-Vis spectroscopy or HPLC. Note discrepancies due to pH-dependent HBr dissociation .

- Data Triangulation : Cross-validate with computational models (e.g., COSMO-RS) to predict solubility. Replicate experiments under standardized conditions (temperature, ionic strength) .

Q. How should stability studies address degradation pathways of the adamantane core under varying storage conditions?

- Protocol :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts using HR-MS.

- Light Sensitivity : Expose to UV light (300–400 nm) to assess photolytic cleavage of the C-Br bond .

Safety and Handling

Q. What safety protocols are critical for handling dimethylamine hydrobromide derivatives?

- Guidelines :

- Storage : In airtight containers under inert atmosphere (N) at room temperature. Avoid exposure to moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation of HBr vapors .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Data Analysis and Contradictions

Q. How to address discrepancies in reported biological activity of adamantane derivatives across studies?

- Approach :

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for AChE inhibition) and apply statistical tests (ANOVA) to identify outliers.

- Source Evaluation : Check for variability in assay conditions (e.g., enzyme source, pH) or compound purity .

Q. What computational tools predict the binding affinity of this compound to neurological targets?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.